molecular formula C12H14Cl2N8 B11494628 4-[4-(5-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine

4-[4-(5-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine

Cat. No.: B11494628
M. Wt: 341.20 g/mol
InChI Key: UVXBKQLHVYOBHJ-UHFFFAOYSA-N
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Description

4-[4-(5-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used as scaffolds in the design of biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine typically involves the cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates, followed by Suzuki cross-coupling reactions with substituted benzene boronic acids . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[4-(5-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine is unique due to its specific substitution pattern and the presence of both amino and chloropyrimidine groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H14Cl2N8

Molecular Weight

341.20 g/mol

IUPAC Name

4-[4-(5-amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine

InChI

InChI=1S/C12H14Cl2N8/c13-9-7(15)11(19-5-17-9)21-1-2-22(4-3-21)12-8(16)10(14)18-6-20-12/h5-6H,1-4,15-16H2

InChI Key

UVXBKQLHVYOBHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=NC=N2)Cl)N)C3=C(C(=NC=N3)Cl)N

Origin of Product

United States

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